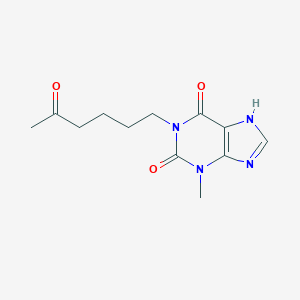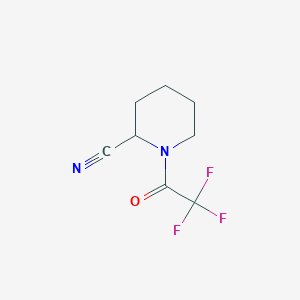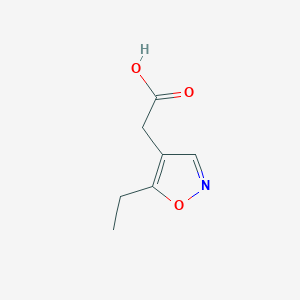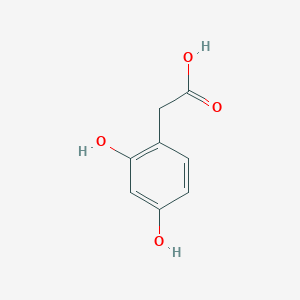
S-Adnadda-M-LR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Adnadda-M-LR is a type of cyclic peptide that has been studied for its potential use in scientific research. This peptide has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of S-Adnadda-M-LR is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the modulation of the immune system. S-Adnadda-M-LR has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. Additionally, S-Adnadda-M-LR has been shown to modulate the activity of immune cells, including T cells and natural killer cells.
Biochemical and Physiological Effects:
S-Adnadda-M-LR has a range of biochemical and physiological effects. In addition to its ability to inhibit MMPs and modulate the immune system, S-Adnadda-M-LR has been shown to have anti-inflammatory properties and to inhibit the formation of reactive oxygen species (ROS). These properties make S-Adnadda-M-LR a promising candidate for the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
S-Adnadda-M-LR has several advantages for lab experiments. It is relatively easy to synthesize using solid-phase or solution-phase peptide synthesis, and it has been shown to have a range of biochemical and physiological effects. However, there are also limitations to using S-Adnadda-M-LR in lab experiments. For example, it may be difficult to study the mechanism of action of S-Adnadda-M-LR due to its complex structure and the potential for interactions with other molecules in the cell.
Zukünftige Richtungen
There are several future directions for research on S-Adnadda-M-LR. One area of interest is in the development of new drugs and therapies based on the properties of S-Adnadda-M-LR. Another area of interest is in the study of the mechanism of action of S-Adnadda-M-LR. Further research is also needed to fully understand the biochemical and physiological effects of S-Adnadda-M-LR and to identify any potential limitations to its use in lab experiments. Overall, the potential applications of S-Adnadda-M-LR in scientific research make it an exciting area of study for researchers in a variety of fields.
Synthesemethoden
The synthesis of S-Adnadda-M-LR has been achieved using a variety of methods. One common method involves the use of solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. Another method involves the use of solution-phase peptide synthesis, which involves the coupling of amino acids in solution. Both methods have been used successfully to synthesize S-Adnadda-M-LR.
Wissenschaftliche Forschungsanwendungen
S-Adnadda-M-LR has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs and therapies. S-Adnadda-M-LR has been shown to have a range of biochemical and physiological effects, including the ability to inhibit enzymes involved in cancer cell growth and to modulate the immune system. These properties make S-Adnadda-M-LR a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
141634-76-6 |
|---|---|
Produktname |
S-Adnadda-M-LR |
Molekularformel |
C50H74N10O14 |
Molekulargewicht |
1039.2 g/mol |
IUPAC-Name |
(5R,8R,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-1,12,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C50H74N10O14/c1-26(2)22-37-46(68)59-41(49(72)73)30(6)43(65)55-35(16-13-21-53-50(51)52)45(67)54-34(18-17-27(3)23-28(4)39(74-32(8)62)24-33-14-11-10-12-15-33)29(5)42(64)56-36(48(70)71)19-20-40(63)60(9)31(7)44(66)58-38(25-61)47(69)57-37/h10-12,14-15,17-18,23,26,28-30,34-39,41,61H,7,13,16,19-22,24-25H2,1-6,8-9H3,(H,54,67)(H,55,65)(H,56,64)(H,57,69)(H,58,66)(H,59,68)(H,70,71)(H,72,73)(H4,51,52,53)/b18-17+,27-23+/t28-,29-,30-,34-,35-,36+,37+,38+,39-,41+/m0/s1 |
InChI-Schlüssel |
LIAFLGINUNSQGF-QKKGDWEISA-N |
Isomerische SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)CO)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)CO)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Kanonische SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)CO)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Synonyme |
(SER(1)-ADMADDA(5))MICROSYSTIN-LR S-ADNADDA-M-LR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)



![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)
